molecular formula C14H13NO3 B1273338 1-Benzyloxy-3-methyl-2-nitrobenzene CAS No. 61535-21-5

1-Benzyloxy-3-methyl-2-nitrobenzene

Cat. No. B1273338
CAS RN: 61535-21-5
M. Wt: 243.26 g/mol
InChI Key: ZUMJNYJMXBJJIC-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-methyl-2-nitrobenzene is a substituted nitrobenzene . It may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole .


Synthesis Analysis

1-Benzyloxy-2-methyl-3-nitrobenzene may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole . It is also used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .


Molecular Structure Analysis

The molecular formula of 1-Benzyloxy-3-methyl-2-nitrobenzene is C14H13NO3 . The molecular weight is 243.26 g/mol .


Chemical Reactions Analysis

1-Benzyloxy-3-methyl-2-nitrobenzene may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole .


Physical And Chemical Properties Analysis

The molecular weight of 1-Benzyloxy-3-methyl-2-nitrobenzene is 243.26 g/mol . It has a computed XLogP3 value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 55 Ų . The compound has 3 rotatable bonds .

Scientific Research Applications

C6H5CH2OC6H3(CH3)NO2\text{C}_6\text{H}_5\text{CH}_2\text{OC}_6\text{H}_3(\text{CH}_3)\text{NO}_2C6​H5​CH2​OC6​H3​(CH3​)NO2​

, has intriguing properties that make it relevant in various fields. Here are six distinct applications:

Future Directions

1-Benzyloxy-3-methyl-2-nitrobenzene may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole . This suggests potential applications in the synthesis of these compounds.

properties

IUPAC Name

1-methyl-2-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMJNYJMXBJJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391646
Record name 1-Benzyloxy-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxy-3-methyl-2-nitrobenzene

CAS RN

61535-21-5
Record name 1-Benzyloxy-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-methyl-2-nitrophenol (50 g, 0.326 mol), K2CO3 (45 g, 0.326 mol) and benzylbromide (61.4 g, 42.6 mL, 0.359 mol) in dry DMF (200 mL) was stirred at 90° C. for 3 hours under nitrogen. Most of the DMF was removed at reduced pressure and the residue was partitioned between water (300 mL) and ether (300 mL). The organic layer was washed with brine and dried (Na2SO4). Removal of the solvent provided (70 g, 88%) of 3-benzyloxy-2-nitrotoluene as an orange oil.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 15.3 g of 3-methyl-2-nitrophenol in 150 ml of dimethylformamide is combined with 28 g of potassium carbonate and 34.2 g of benzyl bromide, and the mixture is stirred for 3 hours at 70°-80° C. Then the inorganic salts are vacuum-filtered, washed with dichloromethane, and the filtrate evaporated under vacuum. The residue is distilled in a bulb tube at a bath temperature of 120° C. and at 0.01 torr, thus obtaining 23.2 g of 3-benzyloxy-2-nitrotoluene as an oil.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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